molecular formula C11H16N2O2 B1331719 4-Butoxybenzohydrazide CAS No. 64328-61-6

4-Butoxybenzohydrazide

Cat. No. B1331719
CAS RN: 64328-61-6
M. Wt: 208.26 g/mol
InChI Key: DTSNDHRSCBHKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxybenzohydrazide is a chemical compound that is related to various research areas, including the synthesis of polymers, antioxidant activities, and the formation of metal complexes. While the provided papers do not directly discuss 4-Butoxybenzohydrazide, they do provide insights into closely related compounds and their chemical behaviors, which can be informative for understanding the properties and potential applications of 4-Butoxybenzohydrazide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazides with other chemical entities. For instance, 4-tert-butylbenzohydrazone was synthesized by reacting 4-tert-butylbenzohydrazide with dehydroacetic acid, leading to the formation of metal complexes . Additionally, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized through the condensation of aromatic aldehydes and 4-(tert-butyl)benzoic acid, demonstrating the versatility of hydrazides in chemical synthesis .

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is crucial for their reactivity and interaction with other molecules. In the case of 4-tert-butylbenzohydrazone, spectroscopic methods such as ESI-MS, IR, 1H-NMR, and 13C-NMR were used to characterize the compounds and elucidate their structures. The studies revealed ligand to metal stoichiometry and coordination patterns, which are essential for understanding the molecular structure of these compounds .

Chemical Reactions Analysis

Hydrazides and their derivatives participate in various chemical reactions. For example, the reaction of 4-hydroxybenzoic acid with epoxy groups on polymers was studied, showing complex behavior and leading to the synthesis of a polymeric dye capable of complexing with Cu II . This indicates that hydrazide derivatives can be reactive and form complex structures with other chemical groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. The antioxidant activity of a novel compound related to hydrazides was evaluated, showing superior scavenging ability compared to synthetic antioxidants . This suggests that hydrazide derivatives can exhibit significant biological activities, which are important for their potential applications in drug development and other fields.

Scientific Research Applications

Hydrolysis and Metabolism in Skin

4-Butoxybenzohydrazide, related to parabens, undergoes hydrolysis in the skin, forming 4-hydroxybenzoic acid. This process involves carboxylesterases and is crucial for understanding the dermal absorption and metabolism of such compounds, as well as their potential localized toxicity (Jewell et al., 2007).

Antimicrobial Activity

The antimicrobial activity of 4-Butoxybenzohydrazide derivatives has been studied, showcasing the potential of these compounds in combating microbial resistance. The synthesis process typically involves nucleophilic substitution reactions, aimed at enhancing microbial intracellular concentration (Kardile & Kalyane, 2010).

Role in Pharmaceutical Development

In the pharmaceutical field, derivatives of 4-Butoxybenzohydrazide have been explored for their potential as muscarinic ACh receptor antagonists. These compounds are considered for treating neurological and psychiatric diseases due to their long-acting effects, which can reduce daily dosages and adverse effects (Randáková et al., 2018).

Ultrasound-Assisted Synthesis

The synthesis of related compounds, such as 1-butoxy-4-nitrobenzene, has been achieved using ultrasound-assisted organic solvent conditions. This technique enhances the overall reaction and provides a method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Antioxidant Properties

Studies have demonstrated the antioxidant properties of 4-Butoxybenzohydrazide derivatives. These properties are crucial for developing new compounds with potential therapeutic applications (Shakir et al., 2014).

Safety And Hazards

Based on the available safety data sheet, 4-Butoxybenzohydrazide is classified as having acute toxicity when ingested .

properties

IUPAC Name

4-butoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNDHRSCBHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967524
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybenzohydrazide

CAS RN

64328-61-6, 5303-13-9
Record name Benzoic acid, 4-butoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64328-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 64328-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Butoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Butoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Butoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Butoxybenzohydrazide

Citations

For This Compound
3
Citations
JH Tomma, TS Ghali, AH Al-Dujaili - Molecular Crystals and Liquid …, 2018 - Taylor & Francis
Three new series of mesogens have been synthesized by fixing 4-methoxy or 4-butoxy substituted phenyl ring in one side and 4-hydroxy, bromo or amino substituted phenyl group in …
Number of citations: 9 www.tandfonline.com
Y Ma, B Li, K Zhang, Q Wan, Z Džolić, Z Wang… - Journal of Materials …, 2020 - pubs.rsc.org
… 5, a solution of 5,5′-carbonylbis(2-hydroxybenzaldehyde) (1.2 g, 4.4 mmol) in EtOH (90 mL) was added with 4-butoxybenzohydrazide (2.8 g, 13.4 mmol) and a few drops of …
Number of citations: 5 pubs.rsc.org
T Boltersdorf, J Ansari, EY Senchenkova, L Jiang… - Dalton …, 2019 - pubs.rsc.org
We report the design, preparation and characterisation of three small-molecule, Formyl Peptide Receptor (FPR)-targeted lanthanide complexes (Tb·14, Eu·14 and Gd·14). Long-lived, …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.